Cas no 848673-95-0 (methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate)

methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-[[7-[(2-methylphenyl)methoxy]-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester
- methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
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- インチ: 1S/C25H20O6/c1-16-5-3-4-6-18(16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-17(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
- InChIKey: HGHQIAKKKOZEPI-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OCC4=CC=CC=C4C)C=C3OC=2)C=C1
methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-4308-100mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-40mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-75mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-15mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-5μmol |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-10μmol |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-20mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-5mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-20μmol |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-4308-1mg |
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
848673-95-0 | 1mg |
$54.0 | 2023-09-11 |
methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoateに関する追加情報
Methyl 4-({7-(2-Methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate: An Overview
Methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No. 848673-95-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The core structure of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate consists of a chromone moiety (a benzopyranone ring) linked to a substituted benzoate ester. The chromone ring is further functionalized with a methoxy group and a 2-methylphenyl substituent, which imparts additional stability and biological activity to the molecule. The benzoate ester moiety enhances the lipophilicity and solubility of the compound, making it more suitable for in vivo studies.
Recent studies have highlighted the potential of chromones in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that certain chromone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study in the European Journal of Medicinal Chemistry reported that chromones can act as effective antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders and cardiovascular diseases.
In the context of cancer research, chromones have shown promise as potential anticancer agents. A study published in Cancer Letters in 2020 found that certain chromone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. The specific structure of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate may enhance its ability to target these pathways more effectively, making it a valuable candidate for further investigation.
The synthesis of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves several steps, including the formation of the chromone core and subsequent functionalization with the desired substituents. One common synthetic route involves the reaction of 7-hydroxychromone with an appropriate benzylating agent followed by esterification with methyl benzoate. This process requires careful control of reaction conditions to ensure high yields and purity.
In terms of pharmacokinetics, preliminary studies suggest that methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for preclinical and clinical development. However, further research is needed to fully understand its metabolism, distribution, and potential side effects.
The potential applications of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yloxy)benzoate extend beyond its therapeutic uses. In the field of materials science, chromones have been explored for their photochromic properties, which allow them to change color upon exposure to light. This property makes them useful in various optical devices and sensors.
In conclusion, methyl 4-{(7-(2-methylphenyl)methoxy)-4H-chromen -3-yloxy)benzoate (CAS No. 848673 -95 -0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further development in various therapeutic areas. Ongoing research will likely uncover additional applications and optimize its use in clinical settings.
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